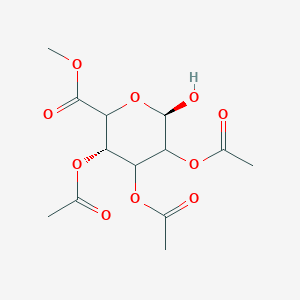
2,3,4-三-O-乙酰基-α-D-葡萄糖醛酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant compound in the field of organic chemistry. It is primarily used as a substrate in the synthesis of various anticoagulant drugs, such as Heparin and Fondaparinux. This compound is also valuable in studies of glucuronidation, a major drug metabolizing process.
科学研究应用
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various biomolecules, including glycosaminoglycans and glycolipids.
Biology: Plays a role in studies of glucuronidation, a major drug metabolizing process.
Medicine: Significant substrate in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Industry: Utilized in the production of anti-inflammatory and anti-cancer agents.
作用机制
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is the Janus kinase (JAK) inhibitor tofacitinib . This compound is used for the synthesis of glucuronide prodrug compounds of tofacitinib .
Mode of Action
The compound interacts with its target by being cleaved by β-glucuronidase enzymes , such as those produced by the microbiome in the gastrointestinal tract . This cleavage increases the levels of tofacitinib at the site of gastrointestinal inflammation .
Biochemical Pathways
The compound affects the pathway involving the JAK inhibitor tofacitinib . By increasing the levels of tofacitinib, it can limit the systemic exposure of tofacitinib when treating localized inflammatory diseases .
Pharmacokinetics
Its solubility in ethyl acetate is known , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the increase of tofacitinib levels at the site of gastrointestinal inflammation . This results in the limitation of systemic exposure of tofacitinib, which could be beneficial when treating localized inflammatory diseases .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of β-glucuronidase enzymes in the gastrointestinal tract . These enzymes are responsible for cleaving the compound and increasing the levels of tofacitinib . Other factors such as pH and temperature could also potentially affect the compound’s stability and action
生化分析
Biochemical Properties
The role of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester in biochemical reactions is primarily as a reactant in the synthesis of complex glycosides and glycoconjugates . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction conditions and the other reactants present.
Cellular Effects
As a reactant in the synthesis of glycosides and glycoconjugates, it may indirectly influence cell function by contributing to the production of these important biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester involves its participation in the synthesis of glycosides and glycoconjugates . The exact details of this process, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction conditions and the other reactants present.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester typically involves the acetylation of D-glucuronic acid methyl ester. The process begins with the preparation of D-glucuronic acid methyl ester, followed by acetylation to obtain 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination is performed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pH, to achieve high yields and purity .
化学反应分析
Types of Reactions: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form D-glucuronic acid and methanol.
Nucleophilic Substitution: Under basic conditions, it can undergo nucleophilic substitution reactions to form corresponding amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Nucleophilic Substitution: Basic conditions with nucleophiles such as amines.
Major Products:
Hydrolysis: D-glucuronic acid and methanol.
Nucleophilic Substitution: Corresponding amides.
相似化合物的比较
- Acetobromo-α-D-glucuronic acid methyl ester
- 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester
Comparison: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which makes it a valuable substrate in the synthesis of anticoagulant drugs and in studies of glucuronidation. In contrast, similar compounds like Acetobromo-α-D-glucuronic acid methyl ester and 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester have different functional groups, which may alter their reactivity and applications .
属性
IUPAC Name |
methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-SHXYABRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
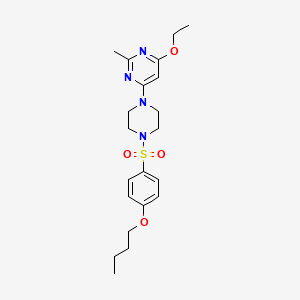
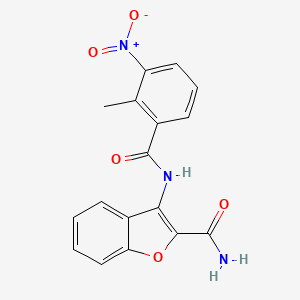
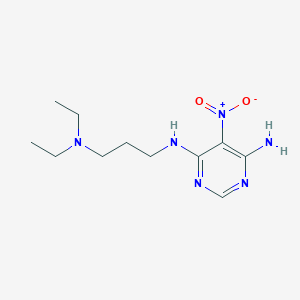
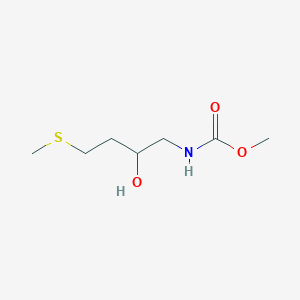
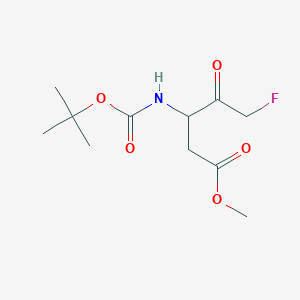
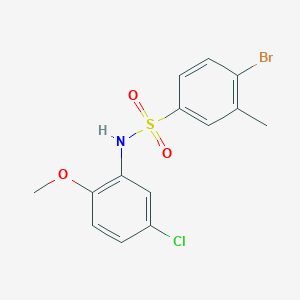
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
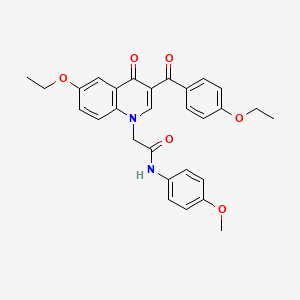
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
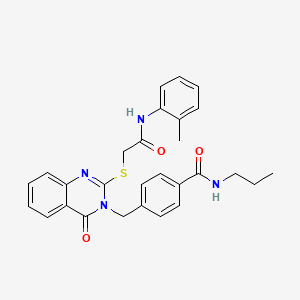
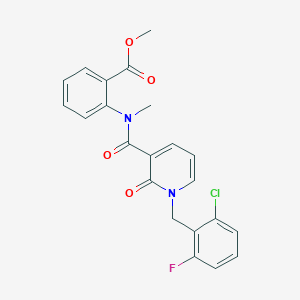
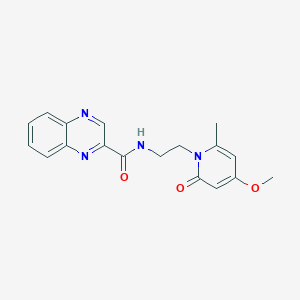

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
